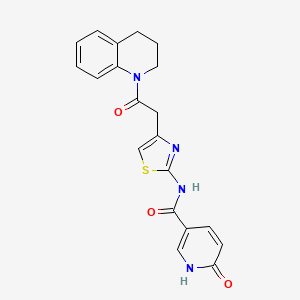

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate” is an ester derived from a cyclopropane ring. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The ethyl and methyl groups are common alkyl substituents in organic chemistry .

Molecular Structure Analysis

Based on its name, “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate” would contain a three-membered cyclopropane ring with a methyl group attached to one of the carbons. An ethyl group and a carbonyl group (C=O) would be attached to another carbon of the ring .Chemical Reactions Analysis

Cyclopropane rings are known to be reactive due to the ring strain. They can undergo various reactions such as ring opening, substitution, and addition reactions . The carbonyl group is also a common reactive site in organic chemistry and can undergo a variety of reactions such as nucleophilic addition and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Cyclopropane is a nonpolar molecule and would therefore be expected to have low solubility in water . The presence of the carbonyl group could potentially increase its reactivity .科学的研究の応用

Metabolic Insights and Toxicity

- Jamaican Vomiting Sickness and Biochemical Investigation : This research identified metabolites related to hypoglycin A, including unusual dicarboxylic acids, in patients with Jamaican vomiting sickness, linking hypoglycin A as its causative agent. This evidence could suggest pathways or toxic effects related to similar compounds, such as Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, in metabolic disorders or toxicities (Tanaka, Kean, & Johnson, 1976).

Environmental and Occupational Exposure

- Exposure to Ethyl Tert-Butyl Ether (ETBE) and Its Effects : A study on controlled exposure of male volunteers to ETBE, a compound structurally related to Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, evaluated its toxicokinetics and acute effects. This research provides insights into the potential health implications of exposure to similar ethyl compounds in occupational settings (Nihlen, Löf, & Johanson, 1998a) (Nihlen, Löf, & Johanson, 1998b).

Biomarker Development

- Ethyl Glucuronide as a Biomarker : Studies on ethyl glucuronide (EtG), a direct metabolite of ethanol, highlight its utility as a biomarker for alcohol consumption. This research underscores the potential of using metabolites of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate or related compounds as biomarkers in clinical diagnostics or forensic toxicology (Appenzeller et al., 2007).

Environmental Health Implications

- Parabens and Endocrine Disruption : A study on the urinary concentrations of parabens, used widely in personal care products, demonstrated their endocrine-disrupting potential. This research may provide a context for understanding the environmental health implications of widespread use of synthetic chemicals, including Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, and their metabolites (Calafat et al., 2010).

将来の方向性

作用機序

Target of Action

Compounds with a cyclopropyl group, like “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate”, are often used in medicinal chemistry due to their ability to mimic the geometry and electronic properties of a peptide bond . They can interact with a variety of biological targets, depending on the specific functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific biological target of the compound. The cyclopropyl group could potentially undergo ring-opening reactions under physiological conditions, leading to the formation of reactive intermediates that could interact with the target .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Cyclopropyl-containing compounds are often involved in a variety of biological processes .

特性

IUPAC Name |

ethyl 2-(1-methylcyclopropyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)6(9)8(2)4-5-8/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAOEWKKDPZNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)

![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)

![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)

![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)

![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2600566.png)